2-(trifluoromethyl)-1H-indole
Overview
Description
Trifluoromethylated indoles are a class of compounds that have been widely studied due to their potential applications in medicinal chemistry . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylated compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylated compounds has been a topic of interest in recent years. For example, 2-trifluoromethyl thiazoles were synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates . Another method involved the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be analyzed using various spectroscopic techniques. For example, the vibrational spectral analysis of 2-chloro-4-(trifluoromethyl) pyridine was carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylated compounds can be complex and varied. For example, 2-bromopyridines and 2-Iodopyridines were synthesized firstly with 2-aminopyridines as starting material, and further used to synthesize 2-(trifluoromethyl) pyridines .Scientific Research Applications
Use in FDA-Approved Drugs
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : Trifluoromethyl group-containing drugs have been approved by the US Food and Drug Administration (FDA) over the past 20 years . The trifluoromethyl (TFM, -CF3) group is a pharmacophore in these drugs .
- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group .
- Results or Outcomes : In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides . Most of these compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .
Use as an Acidic Functional Monomer
- Scientific Field : Organic Chemistry
- Summary of Application : 2-(Trifluoromethyl)acrylic acid is used as an acidic functional monomer for molecular imprinting of nicotine . It is also used in the conventional functional monomer methacrylic acid .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not specified in the source .
RNA Labeling
- Scientific Field : Biochemistry
- Summary of Application : Trifluoromethyl groups have been used for RNA labeling in conjunction with 19F NMR spectroscopy . This is a powerful strategy for spectroscopic analysis of RNA structure and dynamics, and RNA-ligand interactions .
- Methods of Application : The study presents the first syntheses of 2’-OCF3 guanosine and uridine phosphoramidites, their incorporation into oligoribonucleotides by solid-phase synthesis .
- Results or Outcomes : NMR spectroscopic analysis showed that the 2’-OCF3 modification is associated with preferential C2’-endo conformation of the U and G ribose in single-stranded RNA . When paired to the complementary strand, slight destabilization of the duplex caused by the modification was revealed by UV melting curve analysis .
Preparation of Molecularly Imprinted Polymers
- Scientific Field : Polymer Chemistry
- Summary of Application : 2-(Trifluoromethyl)acrylic acid can be used in the preparation of molecularly imprinted polymers that show diastereoselectivity for cinchona alkaloids .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not specified in the source .
Synthesis and Properties of Trifluoromethyl Ethers
- Scientific Field : Organic Chemistry
- Summary of Application : Trifluoromethyl ethers are synthesized and used in life science-oriented research . They are finding increased utility as a substituent in bioactives .
- Methods of Application : The review focuses on the synthesis, properties, and reactivity of trifluoromethyl ethers .
- Results or Outcomes : Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications .
Visible-Light-Driven Photoredox Catalysis
- Scientific Field : Catalysis
- Summary of Application : Trifluoromethyl groups are used in visible-light-driven photoredox catalysis . This is a new protocol for photocatalytic radical reactions .
- Methods of Application : The study describes several pioneering works and their representative mechanisms via generation of the trifluoromethyl radical based on photoredox processes .
- Results or Outcomes : The trifluoromethyl group widely prevails in pharmaceutical and agrochemical compounds . The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(trifluoromethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHVHZJGQWMBTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448762 | |
Record name | 2-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trifluoromethyl)-1H-indole | |
CAS RN |
51310-54-4 | |
Record name | 2-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51310-54-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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